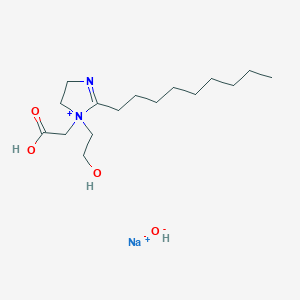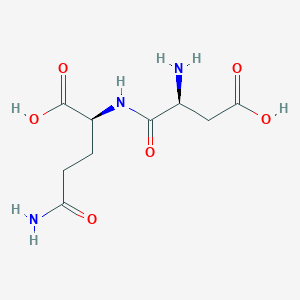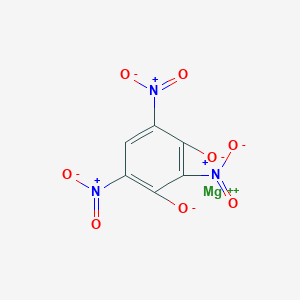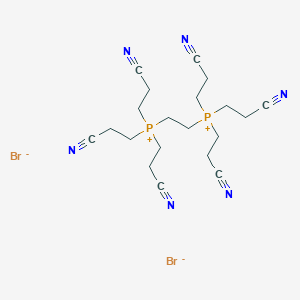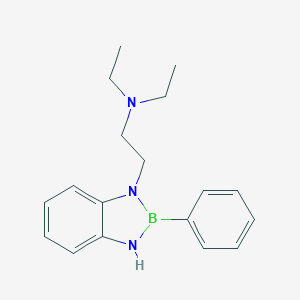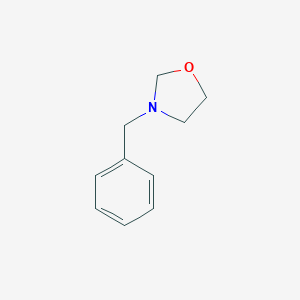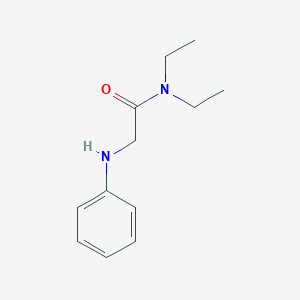
2-Anilino-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It is a member of the amide class of local anesthetics and is commonly used in dental procedures, minor surgeries, and as a pain reliever for conditions such as arthritis and shingles.
Mécanisme D'action
2-Anilino-N,N-diethylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the drug is applied.
Effets Biochimiques Et Physiologiques
2-Anilino-N,N-diethylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and reducing the excitability of nerve cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Anilino-N,N-diethylacetamide is widely used in laboratory experiments due to its effectiveness as a local anesthetic and its ability to block voltage-gated sodium channels. However, its use can be limited by its potential toxicity and the need for careful dosing.
Orientations Futures
There are a number of potential future directions for research on 2-Anilino-N,N-diethylacetamide, including investigating its use in combination with other drugs to enhance its effectiveness, exploring its potential as a treatment for chronic pain conditions, and developing new formulations with improved safety and efficacy. Additionally, further research is needed to better understand the mechanisms of action of 2-Anilino-N,N-diethylacetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Anilino-N,N-diethylacetamide involves the reaction of diethylamine with 2-chloro-N-(2,6-dimethylphenyl) acetamide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-Anilino-N,N-diethylacetamide has been extensively studied for its use as a local anesthetic in medical procedures. It has also been investigated for its potential use as a treatment for conditions such as neuropathic pain, migraine headaches, and cardiac arrhythmias.
Propriétés
Numéro CAS |
14307-90-5 |
|---|---|
Nom du produit |
2-Anilino-N,N-diethylacetamide |
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-anilino-N,N-diethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
DQKMLOJHVJGWCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
SMILES canonique |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Autres numéros CAS |
14307-90-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



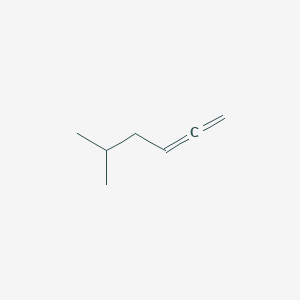
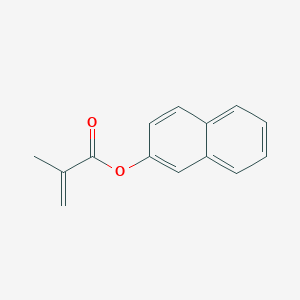
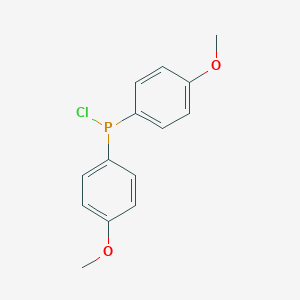
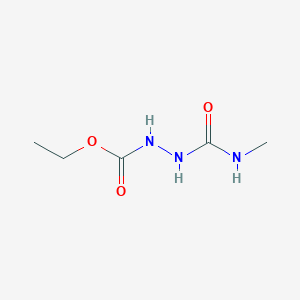
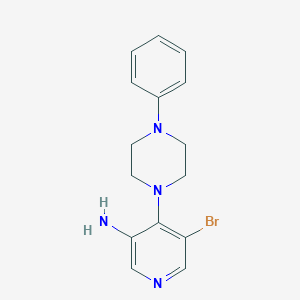
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
